molecular formula C₂₂H₂₃N₃O₄ B000232 Erlotinib CAS No. 183321-74-6

Erlotinib

Cat. No. B000232
M. Wt: 393.4 g/mol
InChI Key: AAKJLRGGTJKAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erlotinib is an orally active, targeted inhibitor of the epidermal growth factor receptor (EGFR/HER1), which plays a crucial role in the signaling pathways involved in cancer progression, especially in non-small cell lung cancer (NSCLC). It has been shown to significantly improve overall survival, progression-free survival, and alleviate disease-related symptoms compared to best supportive care in patients with advanced NSCLC after failure of first- or second-line chemotherapy (Blackhall, Rehman, & Thatcher, 2005).

Synthesis Analysis

Molecular Structure Analysis

Erlotinib is a low molecular-weight quinazoline derivative that selectively inhibits EGFR tyrosine kinase activity. This inhibition blocks autophosphorylation and the subsequent signaling cascades that are essential for cancer cell proliferation and survival. EGFR is expressed in various tissues, including the skin, which explains the dermatologic adverse effects seen with Erlotinib use (Yamamoto, 2013).

Chemical Reactions and Properties

Erlotinib's efficacy is partly due to its ability to interact with the ATP-binding site of EGFR, preventing the enzyme's autophosphorylation which is crucial for the activation of the downstream signaling pathways involved in cancer cell growth and survival. The chemical properties that allow Erlotinib to inhibit EGFR effectively include its affinity for the tyrosine kinase domain, which is influenced by its molecular structure and the presence of specific functional groups that facilitate binding to the receptor.

Physical Properties Analysis

The physical properties of Erlotinib, including its solubility, stability, and formulation, are tailored to optimize its oral bioavailability and therapeutic effectiveness. Erlotinib is formulated as tablets for oral administration, designed to achieve maximum absorption and maintain prolonged plasma concentrations sufficient to exert a therapeutic effect. Its pharmacokinetics is characterized by significant variability, influencing its efficacy and tolerability (Petit-Jean et al., 2015).

Scientific Research Applications

Erlotinib in Non-Small Cell Lung Cancer (NSCLC)

Erlotinib, a highly specific epidermal growth factor receptor (HER1/EGFR) tyrosine kinase inhibitor, has shown significant efficacy in treating non-small-cell lung cancer (NSCLC). A phase II study highlighted its potential in patients with HER1/EGFR-expressing NSCLC, previously treated with platinum-based chemotherapy. The study reported notable tumor responses, survival rates, and tumor-related symptom improvement, making further clinical development of Erlotinib a promising avenue (Perez-soler et al., 2004). Additionally, the EURTAC trial demonstrated Erlotinib's superiority over standard chemotherapy in improving progression-free survival for European patients with advanced EGFR-mutation positive NSCLC, further reinforcing its therapeutic value (Rosell et al., 2012).

Enhancing Radiation Therapy

Erlotinib (Tarceva) has been found to modulate radiation response effectively, offering an enhanced therapeutic strategy when combined with radiation treatment. In-depth studies reveal its ability to induce cell cycle arrest, promote apoptosis, and inhibit critical molecular pathways involved in tumor progression, such as EGFR autophosphorylation and Rad51 expression. This multifaceted interaction suggests that combining Erlotinib with radiation could be a potent approach worth exploring in clinical trials (Chinnaiyan et al., 2005).

Autophagy Induction in NSCLC

Erlotinib has been observed to induce autophagy in NSCLC cell lines with activating EGFR mutations. The process involves intricate molecular mechanisms, such as p53 nuclear translocation, AMPK activation, and mTOR suppression. Understanding the role of autophagy in Erlotinib's mechanism can provide insights into overcoming acquired resistance to treatment, suggesting that targeting autophagy could further enhance Erlotinib's therapeutic efficacy in EGFR-mutated NSCLC (Li et al., 2013).

Safety And Hazards

Erlotinib may cause lung problems, kidney problems, liver failure, gastrointestinal perforation, stroke, and corneal ulceration . Use in pregnancy may harm the baby . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Erlotinib has shown a significant improvement in median survival, quality of life, and related symptoms in an unselected population of advanced and metastatic NSCLC patients in the second- or third-line setting . A series of studies is planned to contribute to our understanding of the role of erlotinib in NSCLC treatment . Major areas of clinical research are the assessment of erlotinib: in adjuvant treatment, combined with chemotherapy and/or radiotherapy in locally advanced disease, in the first-line therapy of advanced disease, and in combination and/or sequence with cytotoxic treatments and/or other molecular target agents .

properties

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAKJLRGGTJKAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046454
Record name Erlotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Erlotinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble (hydrochloride salt - maximal solubility of approximately 0.4 mg/mL occurs at a pH of approximately 2), 8.91e-03 g/L
Record name Erlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erlotinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of clinical antitumor action of erlotinib is not fully characterized. Erlotinib inhibits the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). Specificity of inhibition with regard to other tyrosine kinase receptors has not been fully characterized. EGFR is expressed on the cell surface of normal cells and cancer cells., Although the exact mechanism of antineoplastic activity of erlotinib has not been fully elucidated, erlotinib appears to inhibit the intracellular phosphorylation of tyrosine kinase associated with EGFR, which is expressed on the surface of normal and cancer cells. Specificity with regard to other tyrosine kinase receptors has not been fully characterized., Erlotinib is a potent inhibitor of epidermal growth factor receptor tyrosine kinase and has been demonstrated to treat advanced or metastatic non-small cell lung cancer to prolong survival after failure of first-line or second-line chemotherapy. However, little is known about its effects on immune system. In the present study, /investigators/ aimed to investigate the immunosuppressive activity of erlotinib on T lymphocytes both in vitro and in vivo, and further explore its potential molecular mechanism. Erlotinib exerted a significant inhibition on the T cell proliferation and activation induced by concanavalin A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B or phorbol myristate acetate respectively in a concentration-dependent manner and it also inhibited the secretion of the proinflammatory cytokines such as IL-2 and IFN-gamma of activated T cells. Further study showed that erlotinib caused G0/G1 arrest and suppressed the phosphorylations of c-Raf, ERK and Akt in activated T cells. Moreover, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in a dose-dependent manner in vivo. In summary, these findings suggest that erlotinib may cause the impairment of T-cell-mediated immune response both in vitro and in vivo through inhibiting T cell proliferation and activation, which is closely associated with its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway.
Record name Erlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erlotinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Erlotinib

CAS RN

183321-74-6
Record name Erlotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183321-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Erlotinib [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183321746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Erlotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00530
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Erlotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(3-Ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ERLOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T82NDH7E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Erlotinib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8082
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Erlotinib
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The wet cake of crude erlotinib hydrochloride was added to 500 ml (10 vol.) of methanol under stirring at 25-30° C. to obtain a suspension. Sodium carbonate (33.8 g, 0.3197 mol) was added to the mixture at 25-30° C. and stirred for one hour at 25-30° C. 500 ml (10 vol.) of water was added to the reaction mixture and stirred for one hour. The crude erlotinib base was isolated by filtration and suck dried before adding it to 250 ml (5 vol.) of water at 25-30° C. and stirred for 30 min. The erlotinib base was isolated by filtration and washed with 50 ml (1 vol.) of water and suck dried to get 70 g as a wet cake. This wet cake was dried under reduced pressure at 100 mm Hg for 3 hour at 60-65° C. to afford 63 g of erlotinib base as an off-white powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
33.8 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crude erlotinib hydrochloride (100 gm, obtained in reference example 1), water (400 ml) and ethyl acetate (1600 ml) are taken into a reaction flask at 25-30° C. and start stirring. The contents are heated to 60° C., pH of the mass is adjusted to 9 to 10 by adding sodium hydroxide solution (30-40 ml) at 60-65° C. and then stirred for 30-35 minutes at 60-65° C. Separated the layers at 60-65° C., the organic layer is dried with sodium sulfate and then distilled off the solvent completely under vacuum at 50° C. The residue is cooled to 25-30° C., n-heptane (800 ml) is added and the stirred for 45 minutes to 1 hour at 25-30° C. Filtered the compound, washed with n-heptane (200 ml) and then dried at 60-65° C. to give 90 gm of anhydrous erlotinib free base (HPLC Purity: 99.1%, Moisture Content: 0.1%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
35 (± 5) mL
Type
reactant
Reaction Step Two
Yield
0.1%

Synthesis routes and methods IV

Procedure details

Crude erlotinib hydrochloride (37 gm, obtained in reference example 1), water (370 ml) and chloroform (370 ml) are taken into a reaction flask at 25-30° C. and start stirring. The contents are heated to 5-55° C., sodium hydroxide solution is added at 50-55° C. and then stirred for 15 minutes at 50° C. (clear solution not observed). To the reaction mass added chloroform (200 ml) and methanol (60 ml) and stirred for 15 minutes at 50° C. (clear solution observed). Separated the layers at 50° C., the organic layer is washed with water (200 ml) at 50° C. and then combined the organic layers. To the organic layer added methanol (60 ml) dried over sodium sulfate and distilled the total solvent under vacuum at 50-55° C. To the residue added n-heptane (300 ml) and stirred for 30 minutes at 25-30° C. Filtered the material, washed with n-heptane (70 ml) and then dried the material at 60-65° C. under vacuum for 3 hours 30 minutes to give 34 gm of anhydrous erlotinib free base (HPLC Purity: 98.2%, Moisture Content: 0.2%).
Quantity
37 g
Type
reactant
Reaction Step One
Name
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
370 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
0.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinib
Reactant of Route 2
Reactant of Route 2
Erlotinib
Reactant of Route 3
Reactant of Route 3
Erlotinib
Reactant of Route 4
Reactant of Route 4
Erlotinib
Reactant of Route 5
Reactant of Route 5
Erlotinib
Reactant of Route 6
Reactant of Route 6
Erlotinib

Citations

For This Compound
152,000
Citations
MA Bareschino, C Schettino, T Troiani, E Martinelli… - Annals of oncology, 2007 - Elsevier
… 2.2 months with erlotinib and 1.8 months with placebo (P < 0.001, HR = 0.70). Five percent of patients discontinued erlotinib due to toxicity. This study showed that erlotinib significantly …
Number of citations: 168 www.sciencedirect.com
PA Tang, MS Tsao, MJ Moore - Expert opinion on pharmacotherapy, 2006 - Taylor & Francis
… limiting when erlotinib is combined with taxanes, whereas diarrhoea is dose limiting for 5-fluoropyrimidine-based regimens with erlotinib. In the Phase I study of erlotinib in combination …
Number of citations: 122 www.tandfonline.com
MS Tsao, A Sakurada, JC Cutz, CQ Zhu… - … England Journal of …, 2005 - Mass Medical Soc
… erlotinib with a placebo for non–small-cell lung cancer demonstrated a survival benefit for erlotinib… trial to investigate whether responsiveness to erlotinib and its impact on survival were …
Number of citations: 285 www.nejm.org
FA Shepherd, J Rodrigues Pereira… - New England journal …, 2005 - Mass Medical Soc
Background We conducted a randomized, placebo-controlled, double-blind trial to determine whether the epidermal growth factor receptor inhibitor erlotinib prolongs survival in non–…
Number of citations: 016 www.nejm.org
AA Abdelgalil, HM Al-Kahtani, FI Al-Jenoobi - Profiles of Drug Substances …, 2020 - Elsevier
… Erlotinib inhibited epidermal growth factor receptor (EGFR) … This study presents a comprehensive profile of erlotinib, including … Pharmacology of erlotinib including …
Number of citations: 53 www.sciencedirect.com
M Steins, M Thomas, M Geißler - Small molecules in oncology, 2018 - Springer
… Whereas response rates in the erlotinib group comprise only 8.9… erlotinib in this study were alive at 1 year versus 22% in the placebo group. After a head-to-head comparison of erlotinib …
Number of citations: 23 link.springer.com
P Bonomi - Expert opinion on investigational drugs, 2003 - Taylor & Francis
… activity, erlotinib has been evaluated in two Phase III trials which compared erlotinib plus chemotherapy to chemotherapy alone in previously untreated NSCLC patients. Erlotinib has …
Number of citations: 122 www.tandfonline.com
RS Herbst - Seminars in oncology, 2003 - Elsevier
… that erlotinib was … erlotinib in non-small cell lung cancer and pancreatic cancer are in progress, as are a range of studies in various indications designed to optimize the use of erlotinib …
Number of citations: 113 www.sciencedirect.com
RW Akita, MX Sliwkowski - Seminars in oncology, 2003 - Elsevier
… that erlotinib has activity against human colorectal, head and neck, non-small cell lung, and pancreatic tumor cells. Recent preclinical studies suggest that erlotinib … of using erlotinib in …
Number of citations: 142 www.sciencedirect.com
DM Robinson, GM Keating, CM Perry - American Journal of Cancer, 2005 - Springer
▴ Erlotinib is an orally active quinazoline derivative that inhibits phosphorylation of the epidermal growth factor receptor (EGFR) tyrosine kinase, signal transduction, and tumor growth in …
Number of citations: 18 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.